molecular formula C15H12BrClN2O3 B5865262 [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate

Cat. No.: B5865262
M. Wt: 383.62 g/mol
InChI Key: LYKGQVRJNVQDIA-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate is a complex organic compound characterized by the presence of bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate typically involves a multi-step process. The initial step often includes the formation of the (Z)-[amino-(4-bromophenyl)methylidene]amino intermediate through a condensation reaction between 4-bromoaniline and an appropriate aldehyde. This intermediate is then reacted with 2-(2-chlorophenoxy)acetic acid under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c16-11-7-5-10(6-8-11)15(18)19-22-14(20)9-21-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGQVRJNVQDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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